molecular formula C7H6N2O B2776776 4-(aminooxy)benzonitrile CAS No. 94831-79-5

4-(aminooxy)benzonitrile

Cat. No.: B2776776
CAS No.: 94831-79-5
M. Wt: 134.138
InChI Key: KJYWSKLWGHSQEP-UHFFFAOYSA-N
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Description

4-(aminooxy)benzonitrile, also known as 4-Aminobenzonitrile or 4-Cyanoaniline, is an organic compound with the molecular formula C7H6N2. It is a derivative of benzonitrile, where an amino group is substituted at the para position of the benzene ring. This compound is known for its versatility in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(aminooxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldoxime, which is then dehydrated to yield benzonitrile. The nitrile group is subsequently introduced through a nucleophilic substitution reaction with an amino group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are preferred due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(aminooxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(aminooxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hypotensive activity is believed to be mediated through the inhibition of certain enzymes involved in blood pressure regulation. Additionally, its radioprotective effects are attributed to its ability to scavenge free radicals and protect cellular components from radiation-induced damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminooxy)benzonitrile is unique due to its combination of an amino group and a nitrile group on the benzene ring, which allows it to participate in a diverse array of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .

Properties

IUPAC Name

4-aminooxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-6-1-3-7(10-9)4-2-6/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWSKLWGHSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94831-79-5
Record name 4-(aminooxy)benzonitrile
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